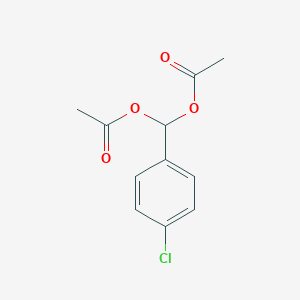
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. BDMC is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer and inflammation. In
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a process that leads to programmed cell death. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide induces apoptosis and inhibits cell proliferation. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell survival. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been investigated for its potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in lab experiments is that it has been optimized for high yield and purity, making it suitable for use in scientific research. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide research. One area of focus could be on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could also be studied in combination with other therapeutic agents to determine its potential as a synergistic therapy. Overall, the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in scientific research are vast, and further investigation is warranted.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride. This reaction produces the intermediate compound, which is then reacted with ammonia to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide exhibits anticancer activity by inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H16BrNO5S |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO5S/c1-10-5-12(17)14(21-2)7-16(10)24(19,20)18-8-11-3-4-13-15(6-11)23-9-22-13/h3-7,18H,8-9H2,1-2H3 |
Clé InChI |
DNSQINXBUAGFCB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)
